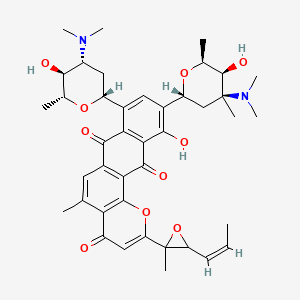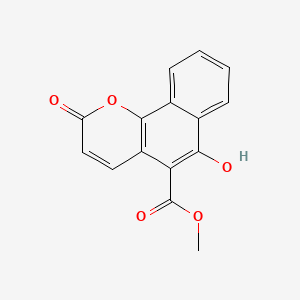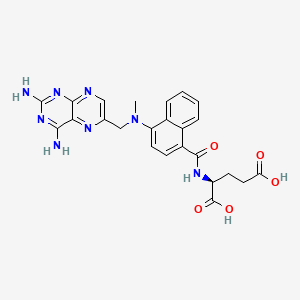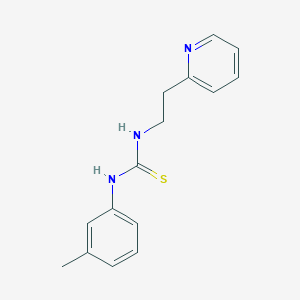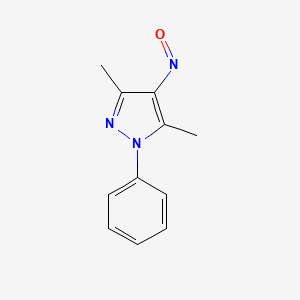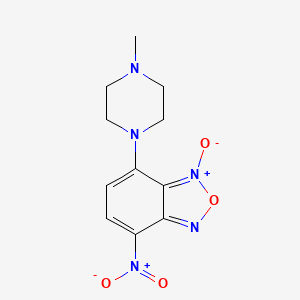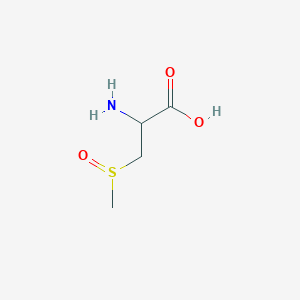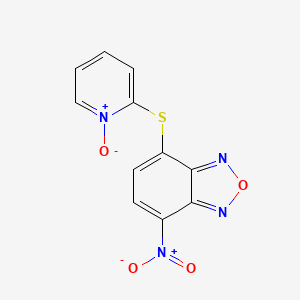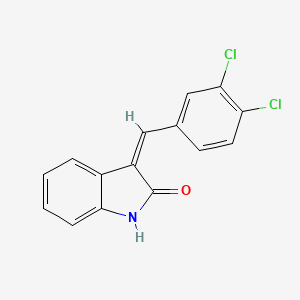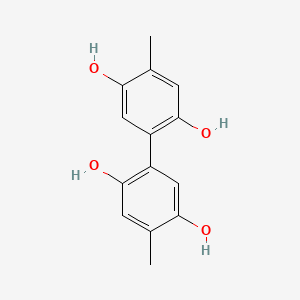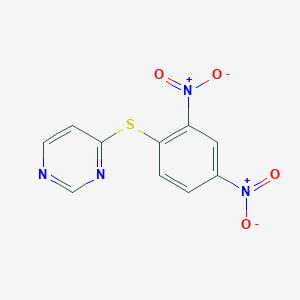
Rugulosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rugulosin is an anthraquinoid mycotoxin with the molecular formula C₃₀H₂₂O₁₀. It is produced by various species of the Penicillium genus, including Penicillium rugulosum. This compound is known for its hepatotoxic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rugulosin involves a chemoenzymatic and biomimetic approach. The process typically starts with anthraquinones, which undergo dimerization to form this compound. The synthesis can be completed in three to four steps, involving the use of variously substituted monomeric intermediates .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is generally derived from the fermentation of Penicillium species. The mycelia of the fungi are inoculated into a suitable medium, such as Czapek Yeast Autolysate, and incubated. The fermentation broth is then extracted with chloroform, and the organic layer is purified to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Rugulosin undergoes several types of chemical reactions, including oxidation and reduction. One notable reaction is the oxidation of this compound to form rugulin analogues, which involves the conversion of enol to keto followed by oxidative coupling .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products: The major products formed from these reactions include various rugulin analogues and other modified bisanthraquinones .
Scientific Research Applications
Rugulosin has several applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anthraquinones.
Biology: this compound is studied for its role as a bioinsecticide and its interactions with biological systems.
Medicine: Due to its hepatotoxic and carcinogenic properties, this compound is used in toxicological studies to understand its effects on liver cells and its potential as a cancer-causing agent.
Mechanism of Action
Rugulosin exerts its effects by specifically binding to the active site of squalene epoxidase, thereby inhibiting its enzymatic activity. This disruption in squalene epoxidase activity leads to the inhibition of ergosterol synthesis, which is crucial for the integrity of fungal cell membranes .
Comparison with Similar Compounds
Rugulosin is part of a class of compounds known as bisanthraquinones. Similar compounds include:
This compound B and C: These are heterodimeric and homodimeric forms of this compound, respectively.
Cytoskyrin A: Another bisanthraquinone with similar structural features.
Flavoskyrin: A related compound with notable biological activities.
This compound is unique due to its specific dimerization pattern and its potent biological activities, particularly its antimicrobial and bioinsecticidal properties .
Properties
CAS No. |
23537-16-8 |
|---|---|
Molecular Formula |
C30H22O10 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(1R,2S,13R,14S,15R,16R,17S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone |
InChI |
InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15-,16-,19+,20+,23-,24-,29+,30+/m0/s1 |
InChI Key |
QFDPVUTXKUGISP-PUTAFCBNSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4[C@H]([C@H]5[C@]3(C2=O)[C@@H]6[C@H]([C@H]5[C@@]47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-rugulosin rugulosin rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-isomer rugulosin, (2R,2'R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


